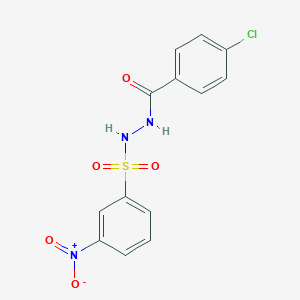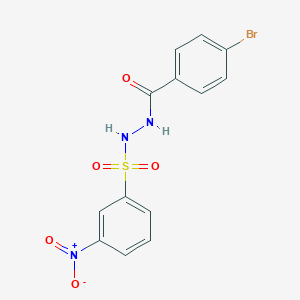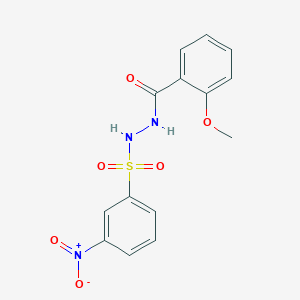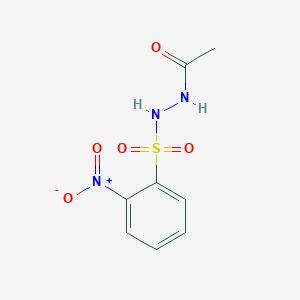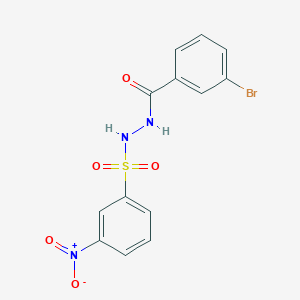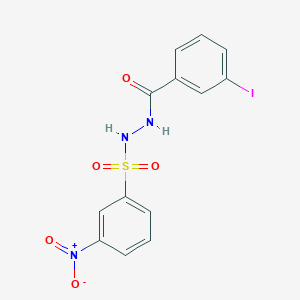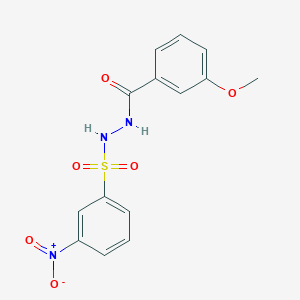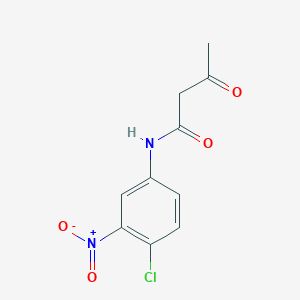![molecular formula C18H19N3O3S B410665 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide](/img/structure/B410665.png)
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a methyl group and a phenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid in the presence of a base to form the corresponding ester. The ester is subsequently converted to the amide by reaction with ammonia or an amine. Finally, the amide is treated with a thiocarbamoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxyacetyl derivatives.
Scientific Research Applications
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide: Unique due to its specific substitution pattern and functional groups.
2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide: Similar structure but different substitution pattern.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
4-methyl-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-12-7-9-14(10-8-12)17(23)19-18(25)21-20-16(22)11-24-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
InChI Key |
YVDLMQCWRXYCBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


